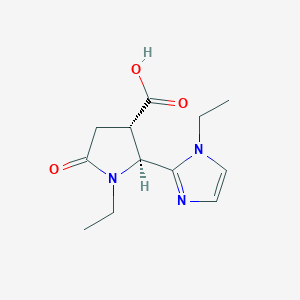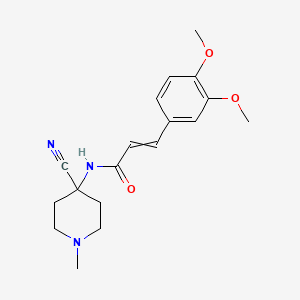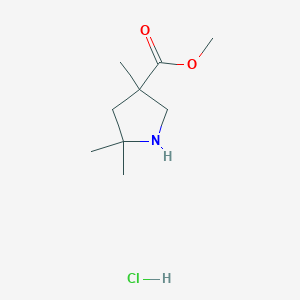amino}thiophene-2-carboxamide CAS No. 1115933-58-8](/img/structure/B2667124.png)
N-(4-methoxybenzyl)-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom. Attached to this ring is a carboxamide group (-CONH2), which is a common functional group in many drugs and bioactive molecules. The molecule also contains two methoxybenzyl groups (CH3OC6H4CH2-) and a sulfonamide group (-SO2NH2), both of which can significantly affect the molecule’s properties and reactivity.
Synthesis Analysis
While I don’t have specific information on how to synthesize this exact compound, it likely involves several steps, each introducing a different functional group. The thiophene ring could be formed using a Paal-Knorr synthesis or a Gewald reaction. The carboxamide group could be introduced via a reaction with an amine and a carboxylic acid or its derivative. The methoxybenzyl groups could be added using a Friedel-Crafts alkylation, and the sulfonamide group could be introduced using a sulfonation reaction.Molecular Structure Analysis
The presence of the thiophene ring, carboxamide group, methoxybenzyl groups, and sulfonamide group will all influence the molecule’s shape and electronic structure. The thiophene ring and carboxamide group can participate in resonance, which can delocalize electrons across the molecule and stabilize it. The methoxy groups are electron-donating, which can increase the electron density on the benzylWissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : A study discusses the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, highlighting techniques that could be applicable to the synthesis of N-(4-methoxybenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide (Hassan, Hafez, & Osman, 2014).
Characterization Methods : Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which are characterized using various spectroscopic techniques, provides a framework for characterizing complex organic compounds, potentially including N-(4-methoxybenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide (Pişkin, Canpolat, & Öztürk, 2020).
Biological Activities and Applications
Cytotoxic Activity : The cytotoxic activities of synthesized compounds, such as pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, suggest research interest in evaluating similar thiophene-carboxamide derivatives for potential anticancer properties (Hassan, Hafez, & Osman, 2014).
Photodynamic Therapy : Derivatives with specific structural features, such as zinc phthalocyanines with high singlet oxygen quantum yields, demonstrate potential for photodynamic therapy applications in cancer treatment, indicating a possible area of investigation for thiophene-carboxamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-23(30(25,26)18-10-8-17(28-3)9-11-18)19-12-13-29-20(19)21(24)22-14-15-4-6-16(27-2)7-5-15/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZAYNXVPVPVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzo[c][1,2,5]thiadiazol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2667042.png)
![6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2667043.png)
![2-Cyclopropyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2667046.png)
![2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2667047.png)





![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667057.png)
![3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione](/img/structure/B2667058.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2667059.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2667062.png)